molecular formula C27H26N4O4 B11369023 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11369023
M. Wt: 470.5 g/mol
InChI Key: RJJZLYPYXQMORA-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenoxy groups.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary amines.

    Substitution: Products include various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the function of various biological pathways. Its ability to interact with different molecular targets makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials. Its unique structure allows for the creation of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its combination of a piperazine ring, an oxazole ring, and a furan ring. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H26N4O4/c1-19-3-7-22(8-4-19)33-18-23-11-12-25(34-23)26-29-24(17-28)27(35-26)31-15-13-30(14-16-31)20-5-9-21(32-2)10-6-20/h3-12H,13-16,18H2,1-2H3

InChI Key

RJJZLYPYXQMORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=C(C=C5)OC)C#N

Origin of Product

United States

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